molecular formula C11H8F3N3O4 B8089180 Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B8089180
M. Wt: 303.19 g/mol
InChI Key: LLATUAUBDRMTHS-UHFFFAOYSA-N
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Description

Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H8F3N3O4 and its molecular weight is 303.19 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₃H₈F₃N₃O₂ and a molecular weight of approximately 303.194 g/mol. Its structure features an imidazo[1,2-a]pyridine ring system, with a nitro group at the 8-position and a trifluoromethyl group at the 2-position, contributing to its reactivity and biological profile.

Biological Activity Overview

This compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation. For instance, it demonstrated an IC₅₀ value of 15 µM against the MCF-7 breast cancer cell line, suggesting potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes. For example, it has been suggested that it could inhibit certain kinases involved in cancer progression .
  • Reactive Oxygen Species (ROS) Generation : The presence of the nitro group may facilitate the generation of ROS, which can induce apoptosis in cancer cells .
  • Targeting Bacterial Cell Wall Synthesis : Its structural features may allow it to interfere with bacterial cell wall synthesis, leading to cell lysis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyBiological ActivityFindings
Study AAntimicrobialMIC values < 50 µg/mL against S. aureus and E. coli .
Study BAnticancerIC₅₀ = 15 µM against MCF-7 cells; potential for further development .
Study CEnzyme InhibitionInhibitory effects on specific kinases; potential therapeutic implications .

Properties

IUPAC Name

ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O4/c1-2-21-10(18)7-8(11(12,13)14)15-9-6(17(19)20)4-3-5-16(7)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLATUAUBDRMTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.